N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide is a compound with significant potential in medicinal chemistry and materials science. This compound features a furo[3,2-b]pyridine core substituted with a cyano group and linked to a benzamide moiety, which contributes to its unique chemical properties and biological activities. The molecular formula for N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide is CHNO, with a molecular weight of approximately 268.28 g/mol.
This compound is synthesized through various organic chemistry methods, often involving the modification of existing pyridine derivatives or the furo[3,2-b]pyridine framework. Research indicates that derivatives of this compound are explored for their biological activities, particularly in the fields of antimicrobial and anticancer research .
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide belongs to the class of heterocyclic compounds, specifically pyridine derivatives. It is also categorized as an amide due to the presence of the benzamide functional group. Its structure incorporates both aromatic and aliphatic characteristics, making it versatile for various chemical reactions.
The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide typically involves multiple steps:
Specific conditions such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For example, using dichloromethane as a solvent has been shown to enhance reaction efficiency in similar syntheses .
The reaction mechanisms often involve nucleophilic attacks and subsequent elimination steps. Catalysts may be employed to facilitate certain transformations, particularly in the formation of the furo[3,2-b]pyridine core.
The molecular structure of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide features:
The compound's structural data can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). For instance, characteristic signals in NMR can confirm the presence of specific hydrogen environments associated with the aromatic rings and functional groups.
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide can participate in various chemical reactions:
Reagents commonly used include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as lithium aluminum hydride for reductions .
The choice of reagents and reaction conditions significantly influences product distribution and yield. For example, varying temperatures can affect reaction kinetics and selectivity.
The mechanism of action for N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide likely involves its interaction with biological targets such as enzymes or receptors within cells. Binding studies suggest that this compound may inhibit specific pathways involved in cell proliferation or microbial resistance.
Studies have indicated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. The exact molecular pathways remain under investigation but are crucial for understanding its therapeutic potential .
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide is expected to be a crystalline solid at room temperature with moderate solubility in organic solvents like dichloromethane or ethanol.
Key chemical properties include:
Relevant data from spectral analyses (IR, NMR) further characterize functional groups and confirm structural integrity.
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide has potential applications in several scientific fields:
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide (CAS: 672925-57-4) represents a structurally intricate heterocyclic system. Its IUPAC name systematically describes the core framework: a benzamide group linked via nitrogen to the 2-position of a furo[3,2-b]pyridine ring bearing a cyano substituent at the 3-position. This nomenclature precisely defines the connectivity as N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide, distinguishing it from isomeric structures [3]. The molecular formula is C₁₅H₉N₃O₂ (MW: 263.26 g/mol), with the canonical SMILES string N#CC1=C(NC(=O)C2C=CC=CC=2)OC2=CC=CN=C21
encoding its atomic arrangement [3].
The compound belongs to the furopyridine subclass of fused heterocycles, characterized by a:
Table 1: Structural Identifiers of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide
Identifier Type | Value |
---|---|
CAS Registry Number | 672925-57-4 |
IUPAC Name | N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide |
Molecular Formula | C₁₅H₉N₃O₂ |
Molecular Weight | 263.26 g/mol |
SMILES | O=C(NC1=C(C#N)C2=NC=CC=C2O1)C3=CC=CC=C3 |
InChI Key | DZCJCWQZGSWBCT-UHFFFAOYSA-N |
Spectroscopic characterization confirms this architecture: infrared spectroscopy would reveal C≡N stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹, while NMR would display distinct aromatic/heteroaromatic proton signals between δ 7.0–9.0 ppm [3] . Density functional theory calculations predict a planar conformation stabilized by π-conjugation across rings, with a computed density of ~1.3 g/cm³ .
Benzamide-linked heterocycles emerged as privileged scaffolds in the late 20th century. Early examples like N-(pyridin-2-yl)benzamide (C₁₂H₁₀N₂O) established foundational structure-activity principles, demonstrating that N-arylbenzamides could engage biological targets through hydrogen bonding via the amide carbonyl and π-stacking via aromatic systems [4]. The discovery that fused heterocycles enhanced target affinity and metabolic stability drove innovation toward bicyclic frameworks.
Furopyridine-benzamide hybrids arose through strategic "ring fusion" approaches:
The specific incorporation of a cyano group at the pyridine 3-position (as in 3-cyanofuro[3,2-b]pyridine derivatives) marked a significant evolution. This modification:
Table 2: Evolution of Benzamide-Fused Heterocycle Design
Generation | Representative Structure | Key Innovations | Limitations |
---|---|---|---|
1st (1980s) | N-(pyridin-2-yl)benzamide | Simple monocyclic scaffolds | Low metabolic stability |
2nd (1990s) | Benzimidazole-benzamides | Bicyclic frameworks; improved rigidity | Limited solubility |
3rd (2000s) | Furopyridine-benzamides | Oxygen-containing fusion; tunable electronics | Synthetic complexity |
4th (2010s) | 3-Cyano-furopyridine-benzamides | Introduction of cyano group; enhanced binding interactions | Need for regioselective synthesis |
Modern synthetic routes to N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide exemplify these advances. As reported, its preparation involves palladium-catalyzed cyanation of halogenated precursors or condensation of 2-aminofuro[3,2-b]pyridine-3-carbonitrile with benzoyl chloride [3] . These methods achieve the crucial C3 cyanation with high regiocontrol—a feat unattainable with early heterocyclic chemistry [2].
The 3-cyano-furo[3,2-b]pyridine unit confers distinctive physicochemical and pharmacological properties, making it a high-value scaffold in drug design:
Electronic Modulation: The electron-withdrawing cyano group induces a ~15% reduction in π-electron density across the fused ring system (quantum mechanical calculations), polarizing adjacent bonds and creating hydrogen bond acceptor sites. This enhances interactions with target proteins, particularly those with hydrophobic pockets containing proton-donor residues [3] .
Metabolic Stability: Compared to unfused benzamides, the fused system reduces susceptibility to cytochrome P450 oxidation. Half-life (t₁/₂) increases by 3–5-fold in microsomal assays due to:
Bioisosteric Versatility: The 3-cyano-furopyridine serves as a multifunctional bioisostere:
Table 3: Bioisosteric Equivalence of 3-Cyano-furo[3,2-b]pyridine
Target Property | 3-Cyano-furo[3,2-b]pyridine | Common Bioisostere | Advantage |
---|---|---|---|
Dipole Moment | 5.2 Debye | Pyridyl-COOH (4.8 Debye) | Reduced acidity |
Log P | 1.8 ± 0.2 | Nitro-phenyl (2.1) | Improved solubility |
H-bond Acceptors | 3 sites | Carboxamide (2 sites) | Complementary geometry |
Polar Surface Area | 65 Ų | Tetrazole (70 Ų) | Metabolic stability |
Recent applications highlight its therapeutic relevance:
The structural uniqueness of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide—specifically its balanced lipophilicity (calculated LogP ~3.2), moderate polarity (PSA ~65 Ų), and conformational rigidity—makes it a versatile template for lead optimization across therapeutic areas [3] . Its continued exploration exemplifies how targeted heterocyclic modifications address complex drug discovery challenges.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8